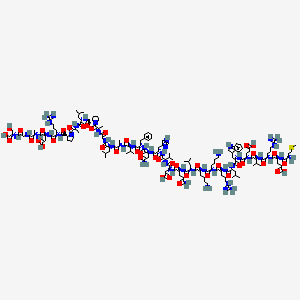
(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylphosphonium salts are a class of compounds that have been studied for their diverse chemistry and applications in organic synthesis . They are known for their thermal and chemical stability .
Synthesis Analysis
While specific synthesis methods for “®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide” were not found, triphenylphosphonium salts can be synthesized through various methods. For example, sodium tungstate reacted with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds .Molecular Structure Analysis
The molecular structure of triphenylphosphonium salts can be characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .Chemical Reactions Analysis
Triphenylphosphine, a related compound, has been used in various chemical reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction .Physical And Chemical Properties Analysis
Triphenylphosphonium salts are known for their thermal and chemical stability . They also have high photosensitivity and increased resistance to photodegradation .Scientific Research Applications
Synthesis of Dihydrotachysterol2 Metabolites : Hanekamp et al. (1992) explored the use of the γ-oxido ylide of R-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide in the synthesis of 25-hydroxylated DHT 2 side-chain, highlighting its potential in synthesizing complex organic molecules (Hanekamp, Boer Rookhuisen, Bos, & Brandsma, 1992).
Total Synthesis of Natural Products : Matsumoto and Suetsugu (1979) utilized a related compound, (2-isopropyl-3-methoxybenzyl)triphenylphosphonium chloride, in the total synthesis of natural products like (+)-totarol and (+)-podototarin, demonstrating the utility of phosphonium compounds in complex natural product synthesis (Matsumoto & Suetsugu, 1979).
Dehalogenation of α-Halo Carbonyl Compounds : Kamiya, Tanmatu, and Ishii (1992) showed that triphenylphosphonium iodide can act as an efficient reagent for the dehalogenation of α-halo carbonyl compounds, indicating its role in specific chemical transformations (Kamiya, Tanmatu, & Ishii, 1992).
Synthesis of 12-(S)-HETE : Christiansen and Andrus (2012) developed an efficient route to a Wittig salt, useful in the synthesis of 12-(S)-hydroxy-eicosatetraenoic acid (12-(S)-HETE), highlighting the application in synthesizing bioactive molecules (Christiansen & Andrus, 2012).
Antiviral Evaluation of Thymine Derivatives : Wengel, Schinazi, and Caruthers (1995) synthesized a series of novel 3'-C-branched 2',3'-dideoxynucleosides using a process involving triphenylphosphonium iodide, further evaluating these compounds for anti-HIV activity (Wengel, Schinazi, & Caruthers, 1995).
Cancer Cell Mitochondria-Targeted Vectors : Mironov et al. (2021) demonstrated the synthesis of 2-hydroxypropylphosphonium salts, including iodides, and their potential as cancer cell mitochondria-targeted vectors, underscoring its role in targeted drug delivery (Mironov et al., 2021).
Environmental Impact of Triphenylphosphonium Compounds : Schlüsener, Kunkel, and Ternes (2015) identified quaternary triphenylphosphonium compounds as emerging contaminants in the environment, highlighting the need for understanding the ecological impact of these chemicals (Schlüsener, Kunkel, & Ternes, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZZXBEMHOOCA-BDQAORGHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28IOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)
![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)


